molecular formula C14H14Cl2N2O2 B8314334 (3,5-Dichloro-pyridin-4-ylmethyl)-(3,4-dimethoxy-phenyl)-amine

(3,5-Dichloro-pyridin-4-ylmethyl)-(3,4-dimethoxy-phenyl)-amine

Cat. No.: B8314334
M. Wt: 313.2 g/mol
InChI Key: YWIILEWSADRUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichloro-pyridin-4-ylmethyl)-(3,4-dimethoxy-phenyl)-amine is a useful research compound. Its molecular formula is C14H14Cl2N2O2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(3,5-dichloropyridin-4-yl)methyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C14H14Cl2N2O2/c1-19-13-4-3-9(5-14(13)20-2)18-6-10-11(15)7-17-8-12(10)16/h3-5,7-8,18H,6H2,1-2H3

InChI Key

YWIILEWSADRUOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C=NC=C2Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 3,4-dimethoxy-phenyl-amine (1.74 g, 11.3 mmoles) and 3,5-dichloro-pyridine-4-carbaldehyde (2.0 g, 11.3 mmoles) were dissolved in toluene (40 mL) under nitrogen atmosphere. Molecular sieves (4A, 1 g) were added, and the mixture was heated to reflux. Reaction monitoring was performed by TLC analysis (petroleum ether/AcOEt 7/3): formation of the imine intermediate was completed after 3 hours. Molecular sieves were removed by filtration and the solvent was evaporated. The residue was dissolved in ethanol (99%, 40 mL). The solution was cooled to 0° C. and NaBH4 (559 mg, 14.7 mmol) was added. The resulting mixture was stirred at room temperature for 18 hours, then water was added (50 mL), and the mixture was extracted AcOEt (3×60 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness. The crude was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 9/1 to 7/3). The title compound was obtained as a yellow solid (3.04 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
559 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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